molecular formula C19H14N4O4S B6580412 7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1029793-78-9

7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B6580412
CAS RN: 1029793-78-9
M. Wt: 394.4 g/mol
InChI Key: MPXQAXAUSXFJIB-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Antitumor Activity

HMS3546C12 exhibits potential as an antitumor agent. Researchers have evaluated its efficacy against various cancer cell lines, including colon (HT-29), melanoma (A375), breast (MCF-7), and lung (A549) cells. These studies provide valuable insights into its antitumor properties .

Antimicrobial Properties

Oxadiazole derivatives, including HMS3546C12, have demonstrated antimicrobial activity. Specifically, they exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Selective Inhibition of Carbonic Anhydrase Isoforms

Certain 1,2,4-oxadiazole derivatives, including HMS3546C12, have been recognized as selective inhibitors of human carbonic anhydrase isoforms. These enzymes play a crucial role in various physiological processes and are relevant to cancer therapy .

Peroxisome Proliferator-Activated Receptor Agonists

HMS3546C12 and related oxadiazole compounds have been investigated as novel dual agonists for peroxisome proliferator-activated receptor α/δ (PPARα/δ). PPARs are involved in lipid metabolism and inflammation, making them potential therapeutic targets .

Sirtuin 2 (SIRT2) Inhibition

SIRT2 inhibitors are of interest in aging-related diseases. While further research is needed, HMS3546C12 may contribute to this field by modulating SIRT2 activity .

Other Miscellaneous Applications

Beyond the mentioned fields, oxadiazoles have been explored for their vasodilator, anticonvulsant, and antidiabetic properties. However, specific studies on HMS3546C12 in these contexts require further investigation .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

7-methyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-23-18(24)12-7-14-15(26-10-25-14)8-13(12)20-19(23)28-9-16-21-17(22-27-16)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQAXAUSXFJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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